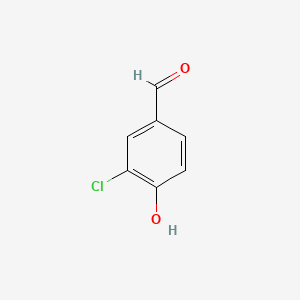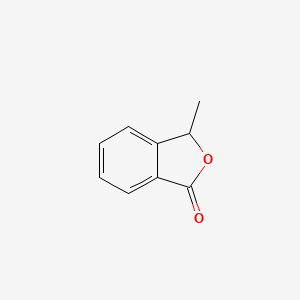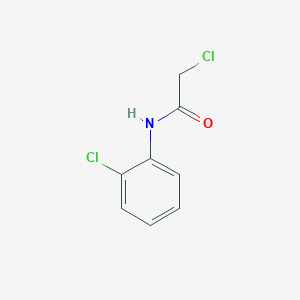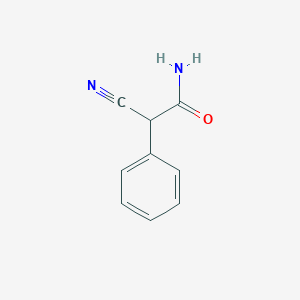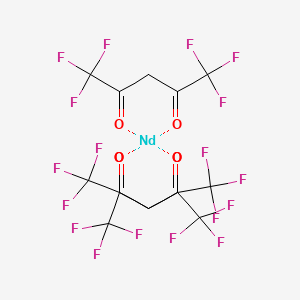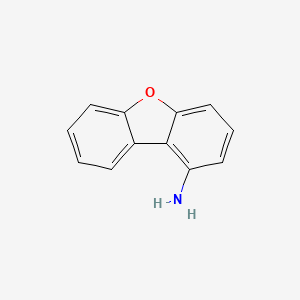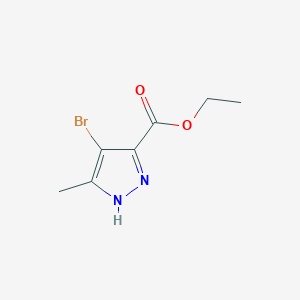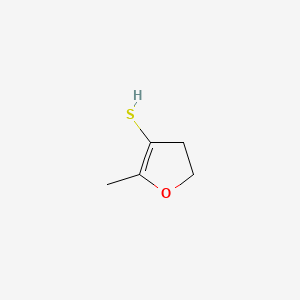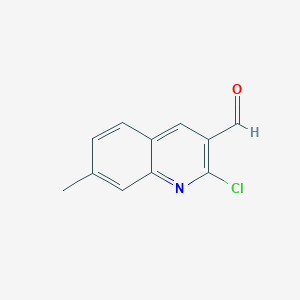
2-Chloro-7-methylquinoline-3-carbaldehyde
Vue d'ensemble
Description
2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC) is a derivative of quinoline, an aromatic compound formed from benzene rings fused with a pyridine heterocyclic system .
Synthesis Analysis
2-Chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions .Molecular Structure Analysis
Two minimum energies were found for the ClMQC at the theory level B3LYP/6-311++G(d,p). The energy difference between the two conformers (ClMQC-1 and ClMQC-2) was calculated as 13.4 kJ mol-1 .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The stable structures of ClMQC molecule with minimum energy were investigated by density functional theory (DFT) together with B3LYP/6-311++G(d,p) method .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
2-Chloro-7-methylquinoline-3-carbaldehyde is utilized in the synthesis of various biologically active compounds. This process often involves the formation of quinoline derivatives, which are a significant class of heterocyclic compounds with a wide range of pharmaceutical applications. The versatility of this compound allows for reactions with both electron-donating and electron-withdrawing groups, making it a valuable precursor in medicinal chemistry .
Density Functional Theory (DFT) Analysis
Researchers have conducted DFT analysis on 2-Chloro-7-methylquinoline-3-carbaldehyde to investigate its stable structures with minimum energy. Such studies are crucial for understanding the electronic properties and reactivity of the molecule, which can inform its potential applications in various fields, including materials science and pharmaceuticals .
Tumor Immunosuppression Research
This compound has been mentioned in research targeting the homing and activity of immune effector cells to tumors. It may play a role in modifying immune responses or be part of a larger study on tumor immunosuppression and eradication strategies .
Microwave-Assisted Synthesis
Microwave irradiation has been employed to synthesize quinoline scaffolds using 2-Chloro-7-methylquinoline-3-carbaldehyde. This method is known for its efficiency and rapid synthesis of complex heterocyclic structures, which are valuable in drug discovery and development .
Natural Bond Orbital (NBO) Analysis
The compound has been analyzed using NBO methods to understand its polarization properties, which is essential for predicting its behavior in chemical reactions and potential applications in designing new materials or catalysts .
Chemical Literature Review
A review covering recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs highlights its applications over several years. This includes the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-core heterocyclic systems .
Safety And Hazards
Orientations Futures
Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 have been highlighted. It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Propriétés
IUPAC Name |
2-chloro-7-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNADSVXXWMWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354554 | |
| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methylquinoline-3-carbaldehyde | |
CAS RN |
68236-21-5 | |
| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is synthesizing 7-methylquinoline-3-carbaldehyde from its 2-chloro derivative challenging?
A2: Direct dehalogenation of 2-chloro-7-methylquinoline-3-carbaldehyde and its protected derivatives presents significant challenges. []
Q2: Are there any computational studies on 2-Chloro-7-methylquinoline-3-carbaldehyde?
A3: While one of the provided research titles mentions DFT/TD-DFT analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde, the abstract lacks details about the specific calculations and their outcomes. [] Further investigation into the full text of this research is needed to provide a comprehensive answer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




